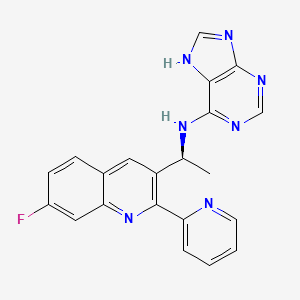

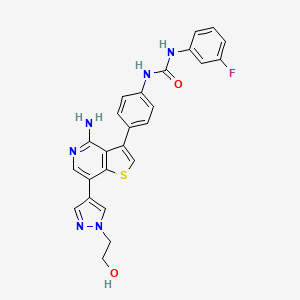

(S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine

Übersicht

Beschreibung

(S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine, also known as S-FPQ, is a small molecule that has been studied for its potential therapeutic applications in various diseases. It is a purine-based drug that has been found to exhibit anti-inflammatory and anti-cancer activities. S-FPQ has been shown to have an inhibitory effect on the activity of several kinases, including protein kinase C (PKC), cyclin-dependent kinases (CDKs), and Janus kinases (JAKs). In addition, S-FPQ has been found to have anti-oxidant and anti-apoptotic properties, as well as to inhibit the activity of several signaling pathways.

Wissenschaftliche Forschungsanwendungen

Treatment of Lymphoid Malignancies

AMG 319 is a highly selective, small molecule inhibitor of PI3Kδ . It has been used in the treatment of adult patients with relapsed or refractory lymphoid malignancies . The compound blocks B cell proliferation following BCR stimulation both in vitro and in vivo, inhibits basal AKT phosphorylation, and inhibits proliferation in lymphoid tumor cells .

Application in Chronic Lymphocytic Leukemia (CLL)

PI3Kδ is expressed in lymphoid malignancies, including chronic lymphocytic leukemia (CLL) . AMG 319 has been shown to be effective in treating CLL by blocking B cell proliferation .

Application in Non-Hodgkin Lymphoma (NHL)

AMG 319 has also been used in the treatment of non-Hodgkin lymphoma (NHL) . It inhibits the proliferation of lymphoid tumor cells, making it a potential therapeutic agent for NHL .

Pre-Clinical Models in Lymphoma

AMG 319 has demonstrated activity in lymphoma pre-clinical models . It has been evaluated as a single agent or in combination with monoclonal antibodies, targeted agents, and chemotherapy drugs in a panel of rituximab-sensitive and rituximab-resistant cell lines, as well as primary lymphoma cells isolated from patients .

Effect on Rituximab or Ofatumumab Immunological Activity

Studies have been conducted to assess the effect of AMG 319 on rituximab or ofatumumab immunological activity . Lymphoma cell lines were exposed to AMG 319 for 48 hours, and the effect on rituximab or ofatumumab immunological activity was assessed .

Potential Anti-Tumor Effect

PI3Kδ has a preferential modulatory effect on regulatory cells (Treg) vs. other T cell subtypes . The primary hypothesis is that exposure of an immunologically sensitive solid tumor to a PI3Kδ inhibitor will result in an anti-tumor effect by releasing Treg suppression of CD8+ T cells .

Wirkmechanismus

Target of Action

AMG319, also known as (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine, is a highly selective, small molecule inhibitor of the phosphoinositide 3-kinase enzyme subtype PI3Kδ . This enzyme is expressed primarily in hematopoietic cells and plays a crucial role in B-cell receptor signaling .

Mode of Action

AMG319 acts by blocking the PI3Kδ enzyme, which results in the elimination of a group of inhibitory immune cells . This action may allow the immune system to better attack the cancer cells . It inhibits cell proliferation following B-cell receptor stimulation both in vitro and in vivo, and inhibits basal AKT phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by AMG319 is the PI3K/AKT/mTOR signaling pathway . This pathway is often deregulated in patients with various subtypes of B-cell lymphoma, including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) . By inhibiting PI3Kδ, AMG319 blocks B-cell proliferation following B-cell receptor stimulation, thereby inhibiting the proliferation of lymphoid tumor cells .

Pharmacokinetics

AMG319 is well absorbed and exhibits linear pharmacokinetics . The mean plasma half-lives of AMG319 range from 3.8 to 6.6 hours across different dose cohorts . These properties suggest that AMG319 has good bioavailability.

Result of Action

The inhibition of PI3Kδ by AMG319 leads to a decrease in the number of tumor-infiltrating regulatory T cells and enhances the cytotoxic potential of tumor-infiltrating T cells . This results in the death of primary tumor cells . In addition, AMG319 has shown dose-dependent activity as a single agent against various cell lines, including rituximab-sensitive, rituximab-resistant, mantle cell lymphoma, and T-cell lymphoma cell lines .

Eigenschaften

IUPAC Name |

N-[(1S)-1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN7/c1-12(28-21-19-20(25-10-24-19)26-11-27-21)15-8-13-5-6-14(22)9-17(13)29-18(15)16-4-2-3-7-23-16/h2-12H,1H3,(H2,24,25,26,27,28)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRYMZHCQIOOEB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN7 | |

| Record name | AMG 319 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/AMG_319 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046373 | |

| Record name | N-[(1S)-1-[7-Fluoro-2-(2-pyridinyl)-3-quinolinyl]ethyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1608125-21-8 | |

| Record name | (αS)-7-Fluoro-α-methyl-N-9H-purin-6-yl-2-(2-pyridinyl)-3-quinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1608125-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMG-319 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1608125218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-319 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1S)-1-[7-Fluoro-2-(2-pyridinyl)-3-quinolinyl]ethyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-319 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19DG7G1U5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: AMG319 is a potent and selective inhibitor of the delta isoform of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3Kδ). [] It exerts its effects by binding to the ATP-binding site of PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). [] PIP3 is a crucial second messenger involved in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. By inhibiting PI3Kδ, AMG319 disrupts downstream signaling pathways, ultimately leading to the suppression of these cellular processes. []

A: AMG319 effectively blocks B cell proliferation triggered by B cell receptor (BCR) stimulation, both in in vitro and in vivo settings. [] Additionally, it inhibits basal AKT phosphorylation, a key protein kinase downstream of PI3K, further contributing to its anti-proliferative effects in lymphoid tumor cells. []

A: The selectivity of AMG319 for PI3Kδ over other PI3K isoforms is particularly important because PI3Kδ is predominantly expressed in hematopoietic cells. [] This selective targeting is designed to inhibit PI3K signaling specifically in immune cells and neoplastic B cells while minimizing potential off-target effects on normal, non-neoplastic cells that rely on other PI3K isoforms. []

A: AMG319 has demonstrated promising activity in preclinical models of lymphoma. Studies have shown that it effectively inhibits the growth of both rituximab-sensitive and rituximab-resistant lymphoma cell lines. [] Furthermore, AMG319 potentiates the anti-tumor activity of bortezomib, a proteasome inhibitor commonly used in lymphoma treatment, in vitro. [] These findings suggest that AMG319, as a single agent or in combination with other anti-cancer drugs, could be a potential therapeutic option for lymphoma.

A: Yes, AMG319 has been evaluated in a Phase I clinical trial in patients with relapsed or refractory lymphoid malignancies. [] The trial demonstrated that AMG319 was well-tolerated at doses up to 400 mg once daily. [] Importantly, AMG319 exhibited anti-tumor activity in these patients, including those with high-risk cytogenetic features. [] Deeper and faster responses were observed in patients treated with higher doses of AMG319. []

A: Given its immunomodulatory properties, AMG319 is also being explored for the treatment of inflammatory and autoimmune diseases. Preclinical studies have demonstrated its efficacy in rodent models of inflammation. [] Further research is warranted to determine its potential in human patients with these conditions.

A: The crystal structure of human PI3K-gamma in complex with AMG319 has been determined. [] This structural information provides valuable insights into the molecular interactions between AMG319 and its target, aiding in the development of next-generation PI3Kδ inhibitors with improved potency and selectivity.

A: Recent research suggests that intermittent PI3Kδ inhibition with AMG319 may provide a more favorable balance between efficacy and toxicity compared to continuous dosing. [, ] Intermittent dosing could potentially sustain anti-tumor immunity while mitigating immune-related adverse events (irAEs) associated with continuous PI3Kδ inhibition. [, ]

A: AMG319 is a second-generation PI3K inhibitor that exhibits superior selectivity for PI3Kδ compared to first-generation inhibitors like ibrutinib. [] This enhanced selectivity is thought to contribute to its improved safety profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride](/img/structure/B612180.png)

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

![1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone](/img/structure/B612185.png)

![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B612190.png)

![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)

![(R,Z)-5-((2-(3-aminopiperidin-1-yl)-[1,1'-biphenyl]-3-yl)methylene)thiazolidine-2,4-dione](/img/structure/B612199.png)